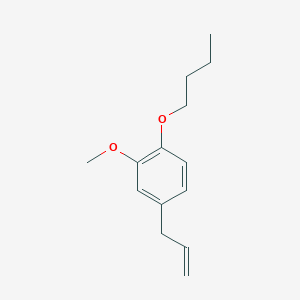

4-Allyl-1-butoxy-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Allyl-1-butoxy-2-methoxybenzene is an organic compound with the molecular formula C14H20O2 It is a derivative of benzene, featuring an allyl group, a butoxy group, and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-butoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 2-methoxy-4-allylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-Allyl-1-butoxy-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-Allyl-1-butoxy-2-methoxybenzene serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions including:

- Oxidation : Can be oxidized to form epoxides or alcohols.

- Reduction : Capable of being reduced to saturated derivatives.

- Substitution : Electrophilic aromatic substitution can introduce new functional groups onto the benzene ring.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.

- Antioxidant Activity : Studied for its ability to scavenge free radicals, which may contribute to health benefits .

Medicine

The compound is under investigation for its potential therapeutic effects:

- Drug Development : As a precursor for synthesizing pharmaceutical compounds with targeted biological activities.

- Therapeutic Applications : Preliminary studies suggest it may have applications in treating infections caused by parasites such as Leishmania and Trypanosoma species .

Industrial Applications

In industry, this compound is utilized in:

- Fragrance and Flavor Production : Its aromatic properties make it suitable for use in perfumery and food flavoring.

- Specialty Chemicals : Used in producing various specialty chemicals due to its versatile reactivity.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potential as a natural preservative or therapeutic agent .

- Antioxidant Evaluation : Research assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings demonstrated that it effectively scavenged free radicals, highlighting its potential health benefits .

- Synthesis of Derivatives : A study focused on synthesizing derivatives of eugenol related to this compound, exploring their biological activities against parasitic infections. The derivatives showed promising results, indicating avenues for further research into therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Allyl-1-butoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The methoxy and butoxy groups can enhance its lipophilicity, facilitating its passage through biological membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Estragole (1-Allyl-4-methoxybenzene): Similar structure but lacks the butoxy group.

Anethole (1-Methoxy-4-(prop-1-en-1-yl)benzene): Similar structure but with a different alkyl group.

Safrole (1-Allyl-3,4-methylenedioxybenzene): Contains a methylenedioxy group instead of methoxy and butoxy groups.

Uniqueness

4-Allyl-1-butoxy-2-methoxybenzene is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical and physical properties.

Activité Biologique

4-Allyl-1-butoxy-2-methoxybenzene, also known as a derivative of eugenol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H20O2 and features an allyl group, a butoxy group, and a methoxy group attached to a benzene ring. The structural arrangement is critical for its reactivity and biological activity due to the presence of these functional groups, which enhance lipophilicity and facilitate membrane permeability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit bacterial growth and demonstrate antifungal properties. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antiparasitic Activity

The compound has been investigated for its antiparasitic effects , particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have demonstrated that derivatives of eugenol, including this compound, can effectively reduce parasite viability with IC50 values ranging from 8 to 64 µM against trypomastigotes and 7 to 16 µM against intracellular amastigotes . These findings suggest potential therapeutic applications in treating parasitic infections.

Antioxidant Effects

Another area of interest is the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases. The antioxidant activity is thought to be linked to the presence of the methoxy group, which can donate electrons to neutralize reactive oxygen species (ROS).

The biological activity of this compound is attributed to its ability to interact with various molecular targets through electrophilic aromatic substitution. The functional groups enhance its reactivity, allowing it to participate in biochemical pathways that can lead to antimicrobial and antiparasitic effects. Additionally, the compound's lipophilicity aids in its absorption across biological membranes, facilitating its action within cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth in vitro. |

| Study 2 | Antiparasitic Activity | Showed significant reduction in Trypanosoma cruzi viability with low IC50 values. |

| Study 3 | Antioxidant Properties | Exhibited strong free radical scavenging ability in various assays. |

Propriétés

Numéro CAS |

115422-59-8 |

|---|---|

Formule moléculaire |

C14H20O2 |

Poids moléculaire |

220.31 g/mol |

Nom IUPAC |

1-butoxy-2-methoxy-4-prop-1-enylbenzene |

InChI |

InChI=1S/C14H20O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h5,7-9,11H,4,6,10H2,1-3H3 |

Clé InChI |

VTCAIAGLQULXQO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)CC=C)OC |

SMILES canonique |

CCCCOC1=C(C=C(C=C1)C=CC)OC |

Key on ui other cas no. |

84019-91-0 |

Synonymes |

Benzene, 1-butoxy-2-methoxy-4-(1-propenyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.